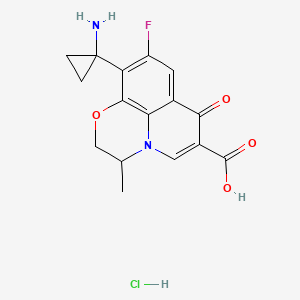

Pazufloxacin (hydrochloride)

Beschreibung

Contextualization of Fluoroquinolone Antimicrobials in Scientific Discourse

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that have played a pivotal role in treating a wide array of bacterial infections. nih.gov Their mechanism of action, which involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, has been a subject of extensive scientific investigation. nih.govresearchgate.net This unique mechanism disrupts DNA replication and repair, leading to bacterial cell death. patsnap.com The scientific discourse surrounding fluoroquinolones often centers on their potent bactericidal activity, favorable pharmacokinetic properties, and their effectiveness against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govnih.govveteriankey.com However, the extensive use of these agents has also led to a significant focus on the emergence of bacterial resistance, a major public health concern that drives ongoing research and development in this area. nih.govoup.com

Historical Development and Discovery of Pazufloxacin (B1662166) (hydrochloride)

Pazufloxacin was discovered by Toyama Chemical Co., Ltd. in Japan. nih.govspringer.com The development of this fluoroquinolone was a collaborative effort between Toyama Chemical and Mitsubishi Pharma Corporation. springer.com The journey of quinolone discovery began with the accidental synthesis of nalidixic acid in 1962, which is considered the first quinolone. wikipedia.org Subsequent generations of quinolones, including the fluoroquinolones, were developed with improved properties. nih.gov Pazufloxacin, also known as T-3761, emerged from this lineage of research and development. nih.gov An injectable formulation, pazufloxacin mesilate (T-3762), was also developed and entered phase III trials in Japan. nih.gov In September 2002, pazufloxacin was launched in Japan under the brand names Pazucross and Pasil. oncotherapy.us

Evolution of Research Focus on Pazufloxacin (hydrochloride)

Initial research on pazufloxacin concentrated on its fundamental antimicrobial properties. Early in-vitro studies established its potent activity against a broad spectrum of bacteria. researchgate.net These were followed by in-vivo studies in animal models that demonstrated its efficacy in treating various infections. researchgate.net

As the compound progressed, the research focus shifted to clinical evaluation in humans. A number of clinical trials were conducted to assess its effectiveness and safety in treating a variety of infections, including respiratory tract infections, urinary tract infections, and pyelonephritis. researchgate.netnih.gov Research also explored its efficacy against specific challenging pathogens, such as Neisseria gonorrhoeae, though some studies highlighted the potential for resistance. asm.org

More recently, the research focus has expanded to include the development of new formulations to broaden its therapeutic applications. This includes investigations into ophthalmic solutions for bacterial conjunctivitis and ear drops for chronic suppurative otitis media. patsnap.commedpath.com Furthermore, contemporary research continues to delve into its pharmacokinetic and pharmacodynamic properties to optimize its use and understand its interactions within the body. nih.govnih.govmdpi.com

Scope and Significance of Current Research on Pazufloxacin (hydrochloride)

The current research landscape for pazufloxacin remains active, driven by the persistent challenge of antimicrobial resistance. Its significance lies in its demonstrated efficacy against a range of bacterial pathogens, including some strains resistant to other antibiotics. researchgate.net Ongoing clinical trials for new formulations, such as ophthalmic and otic preparations, indicate a continued effort to expand its therapeutic utility. patsnap.com

Moreover, pazufloxacin is considered a valuable option in sequential therapy, where an initial intravenous administration is followed by an oral fluoroquinolone, which can be a clinically effective strategy for infections like pyelonephritis. nih.gov The compound's low potential for cross-resistance with some other fluoroquinolones further enhances its clinical importance. researchgate.net Current research also includes comparative studies with other antibiotics and investigations into its use in specific patient populations, solidifying its position within the antimicrobial research arena. researchgate.net

Detailed Research Findings

In Vitro Activity of Pazufloxacin

The in vitro efficacy of pazufloxacin has been extensively documented. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterium | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | - | 0.05 caymanchem.com |

| Klebsiella pneumoniae | - | 0.1 caymanchem.com |

| Staphylococcus aureus (methicillin-susceptible) | - | 0.39 caymanchem.com |

| Staphylococcus aureus (methicillin-resistant) | - | 12.5 caymanchem.com |

| Staphylococcus epidermidis (methicillin-susceptible) | - | 0.39 caymanchem.com |

| Staphylococcus epidermidis (methicillin-resistant) | - | 6.25 caymanchem.com |

| Neisseria gonorrhoeae | <0.006 asm.org | 0.1 asm.org |

| Legionella spp. | 0.032 oup.com | 0.032 oup.com |

| Data sourced from multiple studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |

Inhibition of Bacterial Enzymes

Pazufloxacin exerts its antibacterial effect by targeting DNA gyrase and topoisomerase IV. The following table presents the half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Enzyme | Organism | IC₅₀ (μg/mL) |

| DNA Gyrase | Escherichia coli | 0.88 caymanchem.com |

| DNA Gyrase | Pseudomonas aeruginosa | 1.9 caymanchem.com |

| DNA Gyrase | Staphylococcus aureus | 10.2 caymanchem.com |

| Topoisomerase IV | Staphylococcus aureus | 24.2 caymanchem.com |

| Data from in vitro cell-free assays. |

Established Synthetic Routes for Pazufloxacin (hydrochloride) Production

The synthesis of Pazufloxacin is a multi-step process that has been refined to improve efficiency and yield. Generally, two primary synthetic routes are recognized in the literature. A longer, more complex route begins with tetrafluorobenzoic acid, while a more contemporary and optimized route utilizes a pre-formed tricyclic core. chemicalbook.comgoogle.com

The production of Pazufloxacin relies on the careful synthesis of key precursors and intermediates. One of the most common starting points for modern synthetic routes is (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] google.comjsu.edu.cnbenzoxazine-6-carboxylic acid. google.comjsu.edu.cn This key intermediate is itself synthesized from simpler materials, with 2,3,4,5-tetrafluorobenzoic acid often cited as an initial raw material in more extended synthetic pathways. chemicalbook.com

The synthesis proceeds through a series of well-defined intermediates. For instance, the reaction of (S)-9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7H-pyridine[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester with sodium cyanide yields the intermediate (S)-9-fluoro-10-cyano-3-methyl-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester. asianpubs.org Subsequent steps involving hydrolysis and degradation lead to the final Pazufloxacin molecule. google.com

Table 1: Key Precursors in Pazufloxacin Synthesis

| Precursor Name | Role in Synthesis | Reference |

|---|---|---|

| 2,3,4,5-Tetrafluorobenzoic acid | Initial raw material for building the fluoroquinolone core. | chemicalbook.com |

| Ethyl 2,3,4,5-tetrafluorobenzoate | An esterified form of tetrafluorobenzoic acid used in early synthetic steps. | chemicalbook.com |

| (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] google.comjsu.edu.cnbenzoxazine-6-carboxylic acid | A key tricyclic intermediate that undergoes substitution to introduce the aminocyclopropyl group. | google.comjsu.edu.cn |

| 1,1'-Carbonyldiimidazole | Reagent used in the synthetic process. | chemicalbook.com |

The core transformation in the most efficient synthetic routes involves a sequence of key reactions starting from the difluoro-benzoxazine carboxylic acid intermediate. These steps typically include:

Nucleophilic Substitution: The fluorine atom at the C-10 position is displaced.

Cyclization: Formation of the cyclopropyl (B3062369) ring.

Hydrolysis: Conversion of ester or nitrile groups to a carboxylic acid.

Hofmann Degradation/Recomposition: Transformation of an amide to an amine, forming the crucial 1-aminocyclopropyl moiety. google.comjsu.edu.cn

Salification: Formation of the hydrochloride or mesylate salt. google.com

Significant efforts have been made to optimize these reaction conditions to increase yield and reduce production time. One key optimization involves the solvent used during the nucleophilic substitution step. While N,N-Dimethylformamide (DMF) is commonly used, studies have shown that switching to Dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction, shortening the required time. google.com Another optimization strategy focuses on the hydrolysis step, where increasing the concentration of the alkali base was found to reduce the reaction time from 72 hours to 24 hours, thereby improving efficiency and reducing byproducts. google.com

The choice of solvent in the nucleophilic substitution step to form the C-10 cyano intermediate has been systematically studied to maximize yield.

Table 2: Optimization of Nucleophilic Substitution Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Formamide | 80 | 7 | 47.6 |

| 2 | DMAC | 80 | 9 | 59.3 |

| 3 | DMF | 80 | 10 | 60.8 |

| 4 | NMP | 80 | 10 | 60.2 |

Data sourced from a study on the synthesis of fluoroquinolone compounds. asianpubs.org

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. jocpr.com For the synthesis of fluoroquinolones like Pazufloxacin, this involves developing processes that are more cost-effective, use less hazardous materials, and are more energy-efficient. researchgate.netmdpi.com Key green chemistry strategies applicable to Pazufloxacin synthesis include:

Use of Greener Solvents: Traditional synthesis often relies on hazardous organic solvents. jocpr.com Green approaches promote the use of safer alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com Optimized Pazufloxacin synthesis methods that result in "less pollution" align with this principle. google.com

Alternative Energy Sources: Microwave-assisted synthesis is a green technology that can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. jocpr.com This includes using recyclable and environmentally friendly catalysts. researchgate.net

Solvent-Free Reactions: Mechanochemical grinding and other solvent-free reaction conditions are being explored to further reduce waste and environmental impact. mdpi.com

While specific studies detailing a fully "green" synthesis of Pazufloxacin are emerging, the principles are actively being applied to the broader class of fluoroquinolones, paving the way for more sustainable production methods. researchgate.netijbpas.com

Derivatization Strategies and Prodrug Design for Pazufloxacin (hydrochloride)

Chemical modification of the Pazufloxacin molecule through derivatization and prodrug design offers a promising strategy to improve its pharmacological profile. These modifications aim to enhance properties such as water solubility, target specificity, and metabolic stability, or to mitigate potential toxicity. rsc.org

The design of Pazufloxacin derivatives and prodrugs is guided by established structure-activity relationships for fluoroquinolones and general principles of medicinal chemistry.

Improving Solubility and Bioavailability: The R3 group (the 1-aminocyclopropyl group in Pazufloxacin) is known to enhance water-solubility and activity against Gram-positive bacteria. asianpubs.org Modifications at this or other positions can further tune this property.

Mitigating Toxicity: A key goal of prodrug design is to mask the active drug, rendering it inert until it reaches the target site. This can mitigate off-target effects, such as metal chelation, which can be a concern for some drug classes. rsc.org

Enhancing Target Specificity: Prodrugs can be designed to be activated by enzymes that are specific to bacteria, such as nitroreductases. rsc.org This ensures the release of the active drug predominantly within the pathogenic cells, increasing efficacy and reducing host exposure.

Preventing Undesirable Metabolism: The active drug can be protected from premature metabolism (e.g., glucuronidation) by masking the susceptible functional groups with a promoiety that is later cleaved at the target site. rsc.org

Modifying Key Pharmacophores: For fluoroquinolones, the fluorine atom at C-6 is a critical pharmacophore. mdpi.com Additionally, substituents at the C-8 position can enhance antibacterial activity. mdpi.com Derivatization strategies often explore modifications at these sites to fine-tune the drug's potency and spectrum.

The synthesis of a Pazufloxacin prodrug involves covalently linking the parent drug to a promoiety, which is designed to be cleaved in vivo. An example of a modern prodrug strategy that could be applied to Pazufloxacin is the use of a nitroreductase-activated system. In this approach, a nitroarene group is incorporated into the promoiety. rsc.org This prodrug remains inactive until it encounters bacterial nitroreductase enzymes, which reduce the nitro group, triggering a cascade that releases the active Pazufloxacin. rsc.org

Another derivatization approach involves late-stage functionalization of the Pazufloxacin molecule. For example, the primary amine of Pazufloxacin can be converted to an azide. acs.org This transformation introduces a new functional group that can be used for further chemical modifications, potentially for conjugation to targeting moieties or for creating novel prodrugs.

Furthermore, drug delivery systems can be employed as an alternative to traditional prodrugs. For instance, Pazufloxacin has been encapsulated in O-carboxymethylchitosan microspheres. nih.gov This formulation is not a prodrug in the classic sense, as there is no covalent bond to be cleaved, but it achieves a similar goal of controlled and prolonged drug release. nih.gov

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C16H16ClFN2O4 |

|---|---|

Molekulargewicht |

354.76 g/mol |

IUPAC-Name |

6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H |

InChI-Schlüssel |

CMTPJMNSFKHJBR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl |

Herkunft des Produkts |

United States |

A Comprehensive Analysis of Pazufloxacin Hydrochloride

Pazufloxacin (B1662166), a synthetic fluoroquinolone antibiotic, has been a subject of significant research interest. This article delves into the chemical intricacies of its hydrochloride salt, focusing on its synthesis, structural characterization of its derivatives, and the critical aspect of its solid-state chemistry, particularly polymorphism.

Molecular and Cellular Mechanisms of Action of Pazufloxacin Hydrochloride

Inhibition of Bacterial Topoisomerases

Pazufloxacin's efficacy stems from its ability to inhibit both DNA gyrase and topoisomerase IV. caymanchem.comnih.govantibioticdb.com This dual-targeting capability is a key feature of its potent and broad-spectrum antibacterial activity. caymanchem.com In some pathogens, such as Staphylococcus aureus, pazufloxacin (B1662166) has been classified as a type III quinolone, indicating that it targets both enzymes at nearly the same level. nih.gov

DNA Gyrase (Type II Topoisomerase) Inhibition Mechanisms

DNA gyrase is a vital enzyme in bacteria, responsible for introducing negative supercoils into the DNA, a process necessary for the initiation and progression of DNA replication and transcription. caymanchem.com Pazufloxacin inhibits the supercoiling activity of DNA gyrase. caymanchem.com Research has determined the 50% inhibitory concentrations (IC50) of pazufloxacin against DNA gyrase from various bacterial species, highlighting its potent inhibitory effect. For instance, the IC50 values for DNA gyrases from E. coli and P. aeruginosa are 0.88 µg/ml and 1.9 µg/ml, respectively. caymanchem.com

Topoisomerase IV Inhibition Mechanisms

Topoisomerase IV is the primary enzyme responsible for the decatenation, or separation, of interlinked daughter DNA chromosomes following replication. nih.gov Inhibition of topoisomerase IV by pazufloxacin prevents this crucial step in cell division, leading to the accumulation of catenated DNA and ultimately resulting in cell death. caymanchem.com The inhibitory activity of pazufloxacin against topoisomerase IV has been quantified, with an IC50 value of 24.2 µg/ml for the enzyme from S. aureus. caymanchem.com

Inhibitory Activity of Pazufloxacin against Bacterial Topoisomerases

| Bacterial Species | Enzyme | IC50 (µg/ml) | Reference |

|---|---|---|---|

| Escherichia coli | DNA Gyrase | 0.88 | caymanchem.com |

| Pseudomonas aeruginosa | DNA Gyrase | 1.9 | caymanchem.com |

| Staphylococcus aureus | DNA Gyrase | 10.2 | caymanchem.com |

| Topoisomerase IV | 24.2 | caymanchem.com |

Drug-Enzyme-DNA Ternary Complex Formation

The mechanism of inhibition by pazufloxacin, like other fluoroquinolones, involves the stabilization of a ternary complex consisting of the drug, the topoisomerase enzyme, and the bacterial DNA. antibioticdb.com This complex effectively traps the enzyme in its cleavage-competent state, where it has introduced a double-strand break in the DNA but is prevented from religating the strands. This blockage of the enzyme's function is a reversible process. ncats.io

Influence on Bacterial DNA Replication and Transcription

The formation of the stable pazufloxacin-enzyme-DNA ternary complex has profound consequences for the bacterium. This complex acts as a physical barrier, obstructing the progression of the DNA replication fork and the movement of RNA polymerase along the DNA template. ncats.io This leads to a swift and potent inhibition of both DNA replication and transcription, ultimately triggering a cascade of events that result in bacterial cell death. caymanchem.comantibioticdb.com The bactericidal activity is believed to be a direct consequence of the release of these double-stranded DNA breaks. caymanchem.com

Specificity of Action within Bacterial Pathogens

Pazufloxacin exhibits a broad spectrum of activity, demonstrating efficacy against a wide range of both Gram-positive and Gram-negative bacterial pathogens. caymanchem.com Its potency is reflected in the low minimum inhibitory concentrations (MIC) required to inhibit the growth of 90% of isolates (MIC90) for many clinically relevant bacteria. This specificity of action allows for its use in treating a variety of infections caused by susceptible organisms.

In Vitro Activity of Pazufloxacin against Various Bacterial Pathogens

| Bacterial Species | MIC90 (µg/ml) | Reference |

|---|---|---|

| Escherichia coli | 0.05 | caymanchem.com |

| Klebsiella pneumoniae | 0.1 | caymanchem.com |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.39 | caymanchem.com |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5 | caymanchem.com |

| Methicillin-Susceptible Staphylococcus epidermidis | 0.39 | caymanchem.com |

| Methicillin-Resistant Staphylococcus epidermidis | 6.25 | caymanchem.com |

| Neisseria gonorrhoeae | 0.1 | nih.gov |

| Legionella spp. | 0.032 | oup.com |

Investigations into Ancillary Molecular Targets and Off-Target Interactions in Cellular Models

While the primary mechanism of pazufloxacin is the inhibition of bacterial topoisomerases, research into its interactions with other molecular targets is ongoing. Studies have indicated that pazufloxacin is a moderate inhibitor of the human cytochrome P450 enzyme CYP1A2. drugbank.comescholarship.org This finding suggests a potential for drug-drug interactions when co-administered with other medications metabolized by this enzyme. Further research into other potential off-target interactions in various cellular models is required to fully elucidate the complete molecular profile of pazufloxacin.

Comparative Analysis of Pazufloxacin (hydrochloride) with Other Fluoroquinolone Mechanistic Profiles

The clinical efficacy and spectrum of activity of fluoroquinolones are dictated by subtle yet significant differences in their interactions with target enzymes, as well as their susceptibility to bacterial resistance mechanisms. A comparative analysis of pazufloxacin with other prominent fluoroquinolones such as ciprofloxacin (B1669076), levofloxacin, and moxifloxacin (B1663623) reveals these important distinctions.

Fluoroquinolones, as a class, inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. oup.comwikipedia.org However, the primary target can differ between bacterial species and even among different fluoroquinolones. In many Gram-negative bacteria, DNA gyrase is the principal target, while topoisomerase IV is the primary target in many Gram-positive bacteria. oup.commdpi.com Some newer fluoroquinolones exhibit dual targeting, inhibiting both enzymes with similar affinity, which may slow the development of resistance. oup.comnih.gov

Pazufloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. mdpi.comechemi.com Its mechanism involves the inhibition of both DNA gyrase and topoisomerase IV, leading to the cessation of DNA synthesis and ultimately bacterial cell death. patsnap.comechemi.com The unique 1-aminocyclopropyl substituent at the C10 position of pazufloxacin is a key structural feature contributing to its potent, broad-spectrum activity. nih.gov

In comparison, ciprofloxacin generally shows greater potency against DNA gyrase in Gram-negative bacteria. oup.com Levofloxacin, the L-isomer of ofloxacin (B1677185), also targets both enzymes but may have enhanced activity against Streptococcus pneumoniae compared to older fluoroquinolones. nih.gov Moxifloxacin, a fourth-generation fluoroquinolone, is known for its potent activity against Gram-positive and anaerobic bacteria, which is attributed to its balanced dual inhibition of DNA gyrase and topoisomerase IV. nih.gov

The following table provides a comparative overview of the mechanistic profiles of pazufloxacin and other selected fluoroquinolones.

| Feature | Pazufloxacin | Ciprofloxacin | Levofloxacin | Moxifloxacin |

| Primary Target (Gram-negative) | DNA gyrase & Topoisomerase IV | DNA gyrase oup.com | DNA gyrase nih.gov | DNA gyrase & Topoisomerase IV nih.gov |

| Primary Target (Gram-positive) | Topoisomerase IV & DNA gyrase | Topoisomerase IV oup.com | Topoisomerase IV nih.gov | Topoisomerase IV & DNA gyrase nih.gov |

| Key Structural Feature | 1-aminocyclopropyl at C10 nih.gov | Cyclopropyl (B3062369) group at N1 | L-isomer of ofloxacin nih.gov | Methoxy group at C8 and a large C7 substituent nih.gov |

| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative) mdpi.com | Primarily Gram-negative, with some Gram-positive activity mdpi.com | Broad-spectrum, enhanced against S. pneumoniae nih.gov | Broad-spectrum, including anaerobes nih.gov |

Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. asm.orgresearchgate.net The development of resistance can also be mediated by efflux pumps that actively transport the drug out of the bacterial cell. frontiersin.org Some studies suggest that pazufloxacin may be less affected by certain efflux pump-mediated resistance mechanisms.

The following table summarizes the 50% inhibitory concentrations (IC50) of pazufloxacin and ciprofloxacin against DNA gyrases from E. coli and P. aeruginosa.

| Organism | Enzyme | Pazufloxacin IC50 (µg/ml) | Ciprofloxacin IC50 (µg/ml) |

| Escherichia coli | DNA gyrase | 0.88 ebiohippo.com | Not available in provided search results |

| Pseudomonas aeruginosa | DNA gyrase | 1.9 ebiohippo.com | Not available in provided search results |

It is important to note that the clinical effectiveness of any fluoroquinolone depends on achieving concentrations at the site of infection that exceed the minimum inhibitory concentration (MIC) for the specific pathogen.

Pharmacodynamics of Pazufloxacin Hydrochloride in Preclinical Models and in Vitro Systems

Concentration-Dependent Activity Profiles in Microbial Assays

The bactericidal activity of pazufloxacin (B1662166) is characterized as concentration-dependent, a hallmark of the fluoroquinolone class. nih.gov This means that higher concentrations of the drug lead to a more rapid and extensive killing of susceptible bacteria. nih.govfrontiersin.org This relationship is evaluated using microbial assays that determine the minimum inhibitory concentration (MIC) and by assessing pharmacodynamic (PD) indices that correlate drug exposure with antibacterial efficacy.

Pazufloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov The MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for pazufloxacin against various clinically relevant bacteria are summarized below.

| Bacterium | MIC90 (µg/mL) |

| Staphylococcus aureus | 1 - 4 |

| Methicillin-resistant S. aureus (MRSA) | 16 |

| Staphylococcus epidermidis | 1 - 4 |

| Haemophilus influenzae | 0.5 |

| Moraxella catarrhalis | 1 |

| Klebsiella pneumoniae | 0.5 |

| Enterococcus faecalis | 16 |

| Shigella spp. | 0.025 - 0.05 |

| Salmonella spp. | 0.025 - 0.05 |

| Escherichia coli | 0.025 |

| Data compiled from multiple sources. researchgate.netnih.gov |

Studies have shown that increasing the bacterial inoculum size from 10⁵ to 10⁸ colony-forming units (CFU)/mL does not significantly affect the MIC of pazufloxacin. nih.govoup.com

In preclinical infection models, particularly those involving Pseudomonas aeruginosa, the efficacy of pazufloxacin is best predicted by the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC). nih.govnih.govmdpi.com These indices quantify the total and peak drug exposure relative to the pathogen's susceptibility. A murine thigh infection model established the target values for these parameters required for different levels of antibacterial effect against P. aeruginosa. nih.govnih.govmdpi.com

Pharmacodynamic Targets for Pazufloxacin against P. aeruginosa

| Pharmacodynamic Endpoint | fAUC24/MIC Target | fCmax/MIC Target |

|---|---|---|

| Bacteriostasis (Stasis) | 46.1 | 5.5 |

| 1-log10 CFU Reduction | 63.8 | 7.1 |

| 2-log10 CFU Reduction | 100.8 | 10.8 |

Data from an in vivo murine thigh infection model. nih.govnih.govresearchgate.net

These findings underscore that achieving specific exposure thresholds relative to the MIC is crucial for the successful therapeutic activity of pazufloxacin. nih.gov For instance, against P. aeruginosa, achieving an fAUC24/MIC50 and fCmax/MIC50 well above the defined criteria of 100 and 10, respectively, is associated with effective outcomes. nih.gov

Time-Kill Kinetics and Post-Antibiotic Effects in vitro

Time-kill studies provide a dynamic view of an antibiotic's bactericidal activity over time. frontiersin.org Pazufloxacin demonstrates potent and rapid bactericidal activity, with studies showing significant killing within a short period of exposure. nih.govresearchgate.net Against P. aeruginosa, pazufloxacin at 8 to 16 times the MIC achieved a 99.9% reduction in bacterial count within 30 minutes. oup.com This rapid action is a key feature of its pharmacodynamic profile.

A significant characteristic of pazufloxacin is its ability to induce a post-antibiotic effect (PAE). The PAE is the suppression of bacterial growth that persists after the antibiotic concentration has fallen below the MIC. frontiersin.org Pazufloxacin exhibits a notable PAE, and its duration is dependent on the drug concentration and the length of exposure. researchgate.net Higher concentrations and longer exposure times result in a longer PAE. researchgate.netchemotherapy.or.jp

Q & A

Q. How to determine the minimum inhibitory concentration (MIC) of pazufloxacin hydrochloride against resistant bacterial strains?

Use standardized broth microdilution assays following CLSI guidelines. Prepare serial dilutions of pazufloxacin in cation-adjusted Mueller-Hinton broth. Inoculate with bacterial suspensions (e.g., methicillin-resistant Staphylococcus aureus or ESBL-producing Klebsiella pneumoniae) at 1–5 × 10⁵ CFU/mL. Incubate at 35°C for 18–24 hours. The MIC is the lowest concentration showing no visible growth. Validate results with quality control strains like Escherichia coli ATCC 25922 .

Q. What analytical methods are recommended for quantifying pazufloxacin in biological matrices (e.g., plasma, urine)?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used. Prepare samples using protein precipitation (acetonitrile) or solid-phase extraction. Use a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile (85:15 v/v). Detect at excitation/emission wavelengths of 280/440 nm. Calibrate with spiked standards (linear range: 0.05–10 μg/mL) and validate precision (RSD <15%) .

Q. How to design a pharmacokinetic study for pazufloxacin in animal models?

Administer a single dose (e.g., 5 mg/kg subcutaneously in buffalo calves). Collect plasma samples at intervals (e.g., 0.25–24 hours) and analyze drug concentrations via HPLC. Use a one-compartment model to calculate parameters: absorption half-life (t₁/₂α), elimination half-life (t₁/₂β), AUC, and clearance. Adjust dosing intervals based on surrogate markers (AUC/MIC ≥125 for efficacy) .

Advanced Research Questions

Q. How to resolve contradictions in clinical trial data comparing pazufloxacin with other fluoroquinolones?

Conduct a meta-analysis of randomized controlled trials (RCTs) using PRISMA guidelines. Stratify studies by infection type (respiratory vs. urinary tract) and patient demographics. Use statistical tools (e.g., RevMan) to calculate pooled efficacy rates and risk ratios. Address heterogeneity via subgroup analysis or random-effects models. For example, a multi-center RCT showed pazufloxacin’s efficacy (77.0%) against respiratory infections was lower than levofloxacin (93.5%), possibly due to differences in bacterial susceptibility profiles .

Q. What experimental strategies can elucidate pazufloxacin’s mechanism against anaerobic bacteria?

Perform time-kill assays under anaerobic conditions (e.g., using GasPak systems). Compare bactericidal activity at 1× and 4× MIC over 24 hours. Use transcriptomic analysis (RNA-seq) to identify upregulated genes in Bacteroides fragilis post-exposure. Validate findings with CRISPR-Cas9 knockouts of target pathways (e.g., DNA gyrase mutations) .

Q. How to optimize in vitro PK/PD models for predicting clinical dosing regimens?

Develop a dynamic hollow-fiber infection model (HFIM) simulating human pharmacokinetics. Inoculate with high bacterial loads (10⁸ CFU/mL) and expose to fluctuating pazufloxacin concentrations mimicking human serum profiles. Sample at intervals to assess bacterial killing and resistance emergence. Use Monte Carlo simulations to predict target attainment rates across diverse populations .

Q. What protocols mitigate phototoxicity risks during in vivo studies with pazufloxacin?

Conduct preclinical safety studies in albino rodent models. Expose animals to UV light (320–400 nm) post-dosing and monitor skin reactions (erythema, edema). Compare histopathology findings with non-UV-exposed controls. Adjust formulations (e.g., adding antioxidants like ascorbic acid) to reduce reactive oxygen species generation .

Methodological Notes

- Data Validation : Cross-reference HPLC results with LC-MS/MS for confirmatory quantification, especially in complex matrices like sputum .

- Ethical Compliance : For animal studies, adhere to institutional guidelines (e.g., metabolic stall protocols for urine collection in calves) and report adverse events per ARRIVE 2.0 standards .

- Statistical Rigor : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and mitigate bias in clinical data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.